

Indan-2,2-dicarboxylic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Indan-2,2-dicarboxylic acid*

Cat. No.: *B1295680*

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CAS Number: 2437-08-3

This technical guide provides an in-depth overview of **Indan-2,2-dicarboxylic acid**, a valuable building block for researchers, scientists, and professionals in drug development and chemical synthesis. This document details its physicochemical properties, experimental protocols for its synthesis, and its potential applications.

Physicochemical and Spectral Data

The key quantitative data for **Indan-2,2-dicarboxylic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	2437-08-3	[1]
Molecular Formula	C ₁₁ H ₁₀ O ₄	[1]
Molecular Weight	206.19 g/mol	[1]
Appearance	Off-white to light yellow solid	
Melting Point	191-195 °C (decomposes)	
Boiling Point	456.8 °C at 760 mmHg (Predicted)	
Density	1.457 g/cm ³ (Predicted)	
Solubility	Sparingly soluble in water. Soluble in organic solvents like ethanol, acetone, and ethyl acetate.	[2][3]
pKa ₁	Estimated ~3-4	
pKa ₂	Estimated ~5-6	
¹ H NMR (DMSO-d ₆)	δ ~12.9 (s, 2H, -COOH), 7.1-7.3 (m, 4H, Ar-H), 3.3 (s, 4H, -CH ₂) ppm	
¹³ C NMR (DMSO-d ₆)	δ ~172 (-COOH), 140 (Ar-C), 127 (Ar-CH), 125 (Ar-CH), 55 (quaternary C), 35 (-CH ₂) ppm	
FTIR (KBr)	~3000 cm ⁻¹ (broad, O-H), ~1700 cm ⁻¹ (s, C=O), ~1240 cm ⁻¹ (s, C-O) cm ⁻¹	
Mass Spectrum (EI)	m/z 206 (M ⁺), 162 (M-CO ₂ H) ⁺ , 118 (M-2CO ₂ H) ⁺	

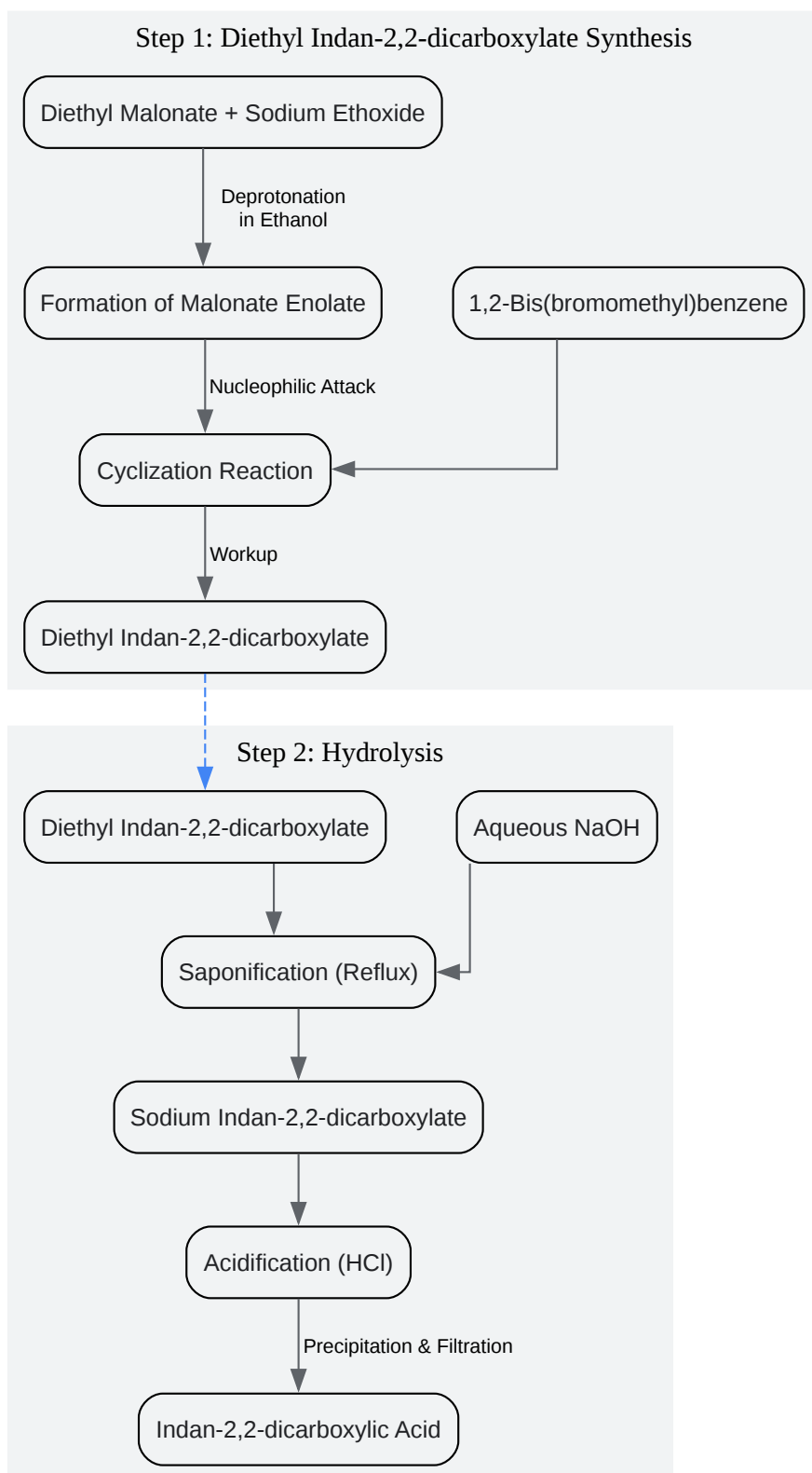
Note: Some spectral and pKa data are estimated based on the analysis of similar structures and general principles of organic chemistry, as direct experimental spectra for this specific

compound are not readily available in the cited literature.

Synthesis of Indan-2,2-dicarboxylic acid

The synthesis of **Indan-2,2-dicarboxylic acid** can be achieved through a two-step process involving a malonic ester synthesis to form the indan ring system, followed by the hydrolysis of the resulting diester.

Experimental Workflow



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Synthetic workflow for **Indan-2,2-dicarboxylic acid**.

Step 1: Synthesis of Diethyl Indan-2,2-dicarboxylate

This step involves the dialkylation of diethyl malonate with 1,2-bis(bromomethyl)benzene.

Materials:

- Diethyl malonate
- Sodium metal
- Absolute ethanol
- 1,2-Bis(bromomethyl)benzene
- Toluene (dry)
- Diethyl ether
- Saturated aqueous sodium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- **Preparation of Sodium Ethoxide:** In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled by the rate of addition of ethanol.
- **Formation of Malonate Enolate:** To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. The mixture is then heated to reflux for 30 minutes to ensure complete formation of the enolate.
- **Cyclization:** A solution of 1,2-bis(bromomethyl)benzene in dry toluene is added dropwise to the refluxing enolate solution over a period of 2-3 hours. The reaction mixture is then refluxed for an additional 8-12 hours.

- **Work-up:** After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is separated, washed with saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate.
- **Purification:** The solvent is evaporated, and the crude diethyl indan-2,2-dicarboxylate is purified by vacuum distillation.

Step 2: Hydrolysis of Diethyl Indan-2,2-dicarboxylate

This step involves the saponification of the diester to the corresponding dicarboxylic acid.^[4]

Materials:

- Diethyl indan-2,2-dicarboxylate
- Sodium hydroxide
- Ethanol
- Water
- Concentrated hydrochloric acid

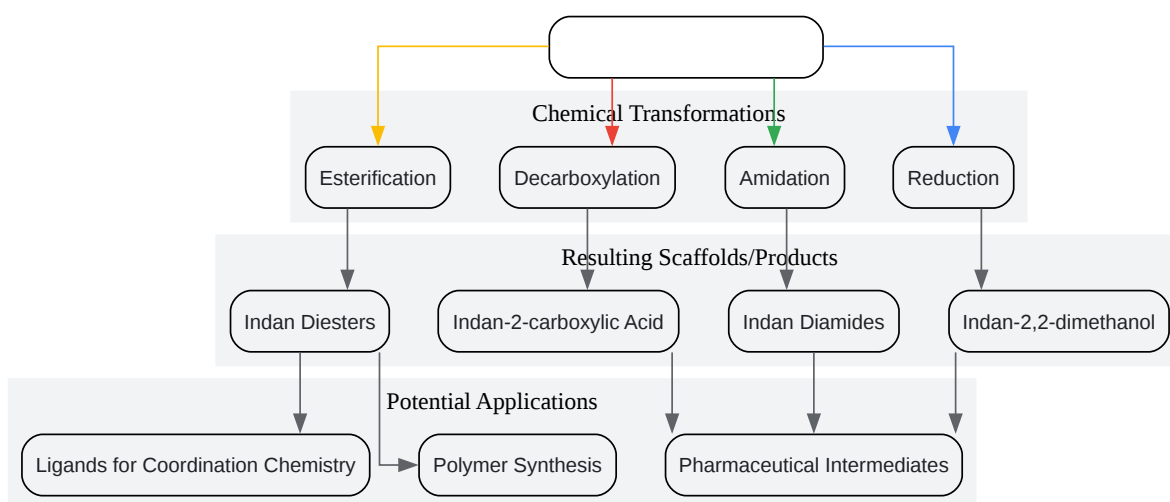
Procedure:

- **Saponification:** A solution of diethyl indan-2,2-dicarboxylate in ethanol is treated with an aqueous solution of sodium hydroxide. The mixture is heated to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
- **Work-up:** The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.
- **Acidification:** The aqueous layer is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of **Indan-2,2-dicarboxylic acid** will form.

- Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product.

Applications and Logical Relationships

Indan-2,2-dicarboxylic acid serves as a versatile intermediate in the synthesis of various more complex molecules, particularly in the pharmaceutical industry. Its rigid, bicyclic structure and the presence of two carboxylic acid groups allow for a variety of chemical transformations.



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Applications and derivatives of **Indan-2,2-dicarboxylic acid**.

The dicarboxylic acid can undergo selective mono-decarboxylation to yield indan-2-carboxylic acid, a precursor for various bioactive molecules. Both carboxylic acid groups can be esterified or converted to amides, leading to the formation of polyesters, polyamides, or discrete small molecules with potential therapeutic applications. Furthermore, reduction of the carboxylic acid groups can provide indan-2,2-dimethanol, another useful synthetic intermediate. The ability of

the carboxylate groups to chelate metal ions also makes this compound and its derivatives interesting as ligands in coordination chemistry.[5]

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